molecular formula C13H14N2O3S B1421913 1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol CAS No. 1246069-39-5

1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol

Cat. No. B1421913
CAS RN: 1246069-39-5
M. Wt: 278.33 g/mol
InChI Key: NVACBXRBFWZMSC-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol, also known as 1,1-dioxidotetrahydro-3-thienylpyrazol-5-ol or simply DTTP, is an organic compound with potential applications in scientific research. It is a member of the pyrazol-5-ol family and is composed of a pyrazol-5-ol core with a 1,1-dioxidotetrahydro-3-thienyl substituent attached. DTTP has been studied for its potential use in a variety of scientific research applications, including its ability to act as a reagent, catalyst, and inhibitor.

Scientific Research Applications

Synthesis and Characterization

  • Catalysis in Synthesis : 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for synthesizing derivatives similar to 1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol, offering advantages like excellent yields and eco-friendly conditions (Karimi-Jaberi et al., 2012).

  • Cross-Coupling Reactions : 1-Phenyl-1H-pyrazol-3-ol, a similar compound, has been used for synthesizing various derivatives through Pd-catalyzed cross-coupling reactions, indicating the versatility of this class of compounds (Arbačiauskienė et al., 2009).

  • Tautomerism Studies : The tautomerism of compounds like 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, structurally related to the target compound, has been extensively studied, providing insights into their chemical behavior (Arbačiauskienė et al., 2018).

Biological Activity and Applications

  • Anti-inflammatory and Antimicrobial Agents : Some derivatives of 1H-pyrazole, similar to the target compound, have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. This indicates potential biological applications of these compounds (Bekhit & Fahmy, 2003).

  • Antimicrobial and Antioxidant Activities : 1-Phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives have been developed and evaluated for their antimicrobial and antioxidant activities, showcasing the medicinal potential of this class of compounds (Chennapragada & Palagummi, 2018).

Structural and Molecular Studies

  • Crystal Structure Analysis : The synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, structurally similar to the target compound, has been conducted, with a focus on its crystal structure and properties (Vyas et al., 2012).

  • Molecular Docking Studies : For compounds like 1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide, molecular docking studies have been performed to evaluate their antioxidant and anti-inflammatory activities, suggesting a method to understand the biological potential of similar compounds (Mahajan et al., 2016).

properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-13-8-12(10-4-2-1-3-5-10)14-15(13)11-6-7-19(17,18)9-11/h1-5,8,11,14H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVACBXRBFWZMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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